1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound features a chromen-4-yl group attached to a piperidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 6,7-dimethyl-2-oxochromene with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA). The mixture is heated to facilitate the reaction, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto crushed ice to precipitate the product, which is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the chromen-4-yl group is substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The chromen-4-yl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: This compound features a quinazoline ring instead of a chromen-4-yl group and has shown antibacterial activity.
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their pharmaceutical and biological activities.
Properties
IUPAC Name |
1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-7-15-14(9-17(21)23-16(15)8-12(11)2)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJSZJXFJAZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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